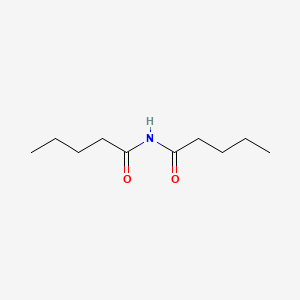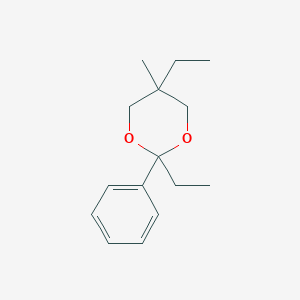
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and continuous removal of by-products such as water are crucial for optimizing the reaction.
化学反应分析
Types of Reactions
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4 or MCPBA.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or NaBH4.
Substitution: Electrophilic substitution reactions can occur with reagents like RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or aldehydes.
科学研究应用
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane involves its interaction with molecular targets through its functional groups. The compound can undergo conformational changes that allow it to interact with specific enzymes or receptors, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 5,5-Diethyl-2-phenyl-1,3-dioxane
- 5,5-Dimethyl-2-phenyl-1,3-dioxane
- 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid
Uniqueness
2,5-Diethyl-5-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and methyl groups at the 2 and 5 positions, respectively This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
24571-21-9 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC 名称 |
2,5-diethyl-5-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-4-14(3)11-16-15(5-2,17-12-14)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI 键 |
BGLZAIMIXSJVRI-UHFFFAOYSA-N |
规范 SMILES |
CCC1(COC(OC1)(CC)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



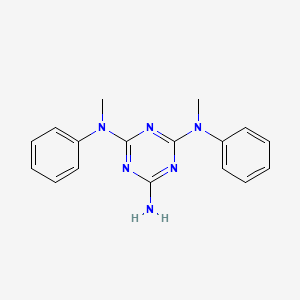
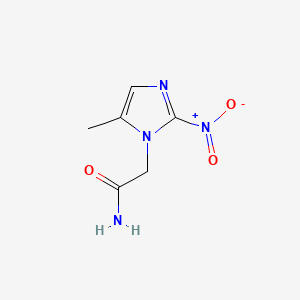
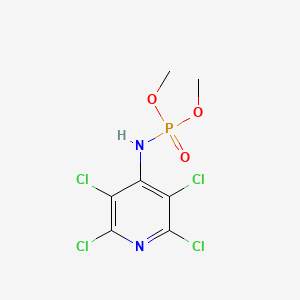
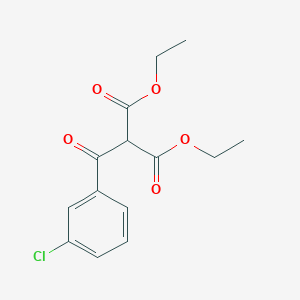
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
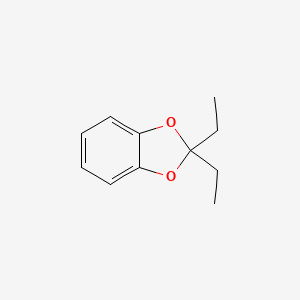
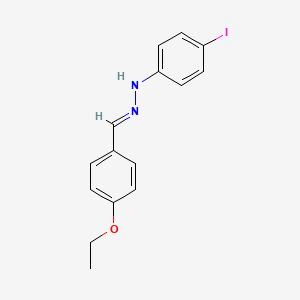
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
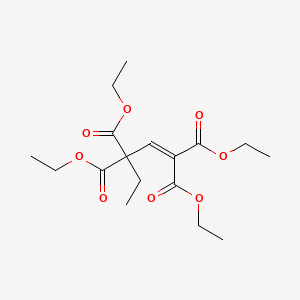
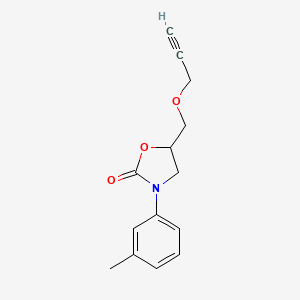
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
